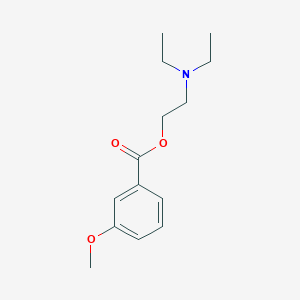

2-(Diethylamino)ethyl 3-methoxybenzoate

Descripción

2-(Diethylamino)ethyl 3-methoxybenzoate is an ester derivative combining a 3-methoxybenzoate moiety with a diethylaminoethyl alcohol chain. The diethylaminoethyl group may also act as a directing group in metal-catalyzed reactions, similar to compounds with N,O-bidentate ligands .

Propiedades

Fórmula molecular |

C14H21NO3 |

|---|---|

Peso molecular |

251.32 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 3-methoxybenzoate |

InChI |

InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(16)12-7-6-8-13(11-12)17-3/h6-8,11H,4-5,9-10H2,1-3H3 |

Clave InChI |

DRBTUQJCEWJZAG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |

SMILES canónico |

CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

Structural Similarities : Both compounds are aromatic esters with methoxy substituents.

Key Differences :

- Functional Groups: Ethyl 2-methoxybenzoate lacks the diethylaminoethyl chain, resulting in lower polarity and different reactivity.

- Physical Properties :

Research Findings: Ethyl 2-methoxybenzoate’s regulatory approval for food use contrasts with the unverified safety profile of the diethylaminoethyl analog, which may exhibit higher toxicity due to the amine group .

Diethylaminoethanol (DEAE; CAS 100-37-8)

Structural Similarities: Shares the 2-(diethylamino)ethyl moiety but as an alcohol instead of an ester. Key Differences:

- Reactivity: DEAE’s hydroxyl group enables hydrogen bonding, while the ester group in 2-(diethylamino)ethyl 3-methoxybenzoate facilitates hydrolysis or enzymatic cleavage.

- Applications : DEAE is used as a surfactant or catalyst intermediate , whereas the ester derivative could serve as a prodrug or pesticide adjuvant.

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Structural Similarities : Aromatic esters with substituted benzoate groups.

Key Differences :

- Functional Groups : Sulfonylurea herbicides feature triazine rings and sulfonyl groups, enabling herbicidal activity via acetolactate synthase inhibition .

- Bioactivity: Unlike sulfonylureas, 2-(diethylamino)ethyl 3-methoxybenzoate lacks documented herbicidal properties but may exhibit surfactant or antimicrobial effects.

Functional Group Analysis

- Ester vs. Amide: Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the ester group in 2-(diethylamino)ethyl 3-methoxybenzoate is more hydrolytically labile, favoring applications requiring controlled degradation.

- Aminoalkyl Chains: The diethylaminoethyl group enhances solubility and may interact with biological membranes or metal catalysts, similar to phosphonothiolate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.